Buxbodine B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

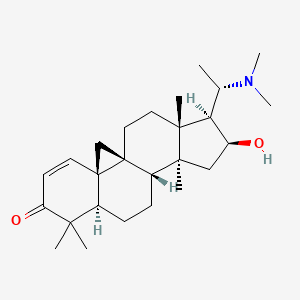

(1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H41NO2/c1-16(27(6)7)21-17(28)14-24(5)19-9-8-18-22(2,3)20(29)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h10-11,16-19,21,28H,8-9,12-15H2,1-7H3/t16-,17-,18-,19-,21-,23+,24-,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZQZWQHKWTQRO-YKKKOGGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Buxbodine B from Buxus macowanii: A Technical Guide for Natural Product Researchers

For Immediate Release

This whitepaper provides an in-depth technical guide for the isolation and characterization of Buxbodine B, a steroidal alkaloid, from the plant Buxus macowanii. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry. It outlines detailed experimental protocols, presents key quantitative data, and visualizes the experimental workflow and a relevant biological pathway.

Introduction to this compound

This compound is a steroidal alkaloid found in plants of the Buxus genus, notably Buxus macowanii.[1] Like many Buxus alkaloids, it possesses a complex chemical architecture based on a cycloartenol skeleton.[2] Structurally, this compound is characterized by a 9,10-cycloartane framework.[3] The biological activity of this compound has been a subject of interest, particularly its role as a moderate inhibitor of acetylcholinesterase (AChE).[1][3] This property positions it as a compound of interest for further investigation in the context of neurodegenerative diseases.

Physicochemical and Biological Data

A summary of the key quantitative data for this compound is presented in Table 1. This includes its molecular formula, molecular weight, and its inhibitory activity against acetylcholinesterase.

| Parameter | Value | Source |

| Molecular Formula | C₂₆H₄₁NO₂ | [3] |

| Molecular Weight | 399.61 g/mol | [3] |

| Biological Activity | Acetylcholinesterase (AChE) Inhibitor | [1][3] |

| IC₅₀ Value (AChE) | 10.8-98 µM | [1][3] |

Experimental Protocol for Isolation and Purification

The following protocol is a comprehensive methodology for the isolation of this compound from Buxus macowanii, based on established alkaloid extraction techniques and specific findings from studies on this plant.

Plant Material Collection and Preparation

-

Collection: Aerial parts (leaves and stems) of Buxus macowanii are collected. Proper botanical identification is crucial to ensure the correct species is used.

-

Drying: The plant material is air-dried in the shade at room temperature for a period of 2-3 weeks or until brittle.

-

Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Extraction of Crude Alkaloids

-

Maceration: The powdered plant material is subjected to cold maceration with methanol for 72 hours, with occasional shaking. This process is repeated three times with fresh solvent to ensure exhaustive extraction.

-

Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.[1]

-

Acid-Base Extraction:

-

The crude methanolic extract is dissolved in 10% acetic acid.

-

The acidic solution is washed with ethyl acetate to remove non-alkaloidal components.

-

The aqueous acidic layer is then basified with ammonium hydroxide to a pH of 9-10 to precipitate the crude alkaloids.

-

The basified solution is then partitioned with chloroform. The chloroform layer, containing the alkaloids, is separated. This process is repeated three times.

-

The combined chloroform fractions are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloidal mixture.

-

Chromatographic Purification

-

Column Chromatography: The crude alkaloidal mixture is subjected to column chromatography over silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative Thin-Layer Chromatography (pTLC): Fractions showing similar TLC profiles are combined and further purified by pTLC using a solvent system such as chloroform-methanol (e.g., 95:5 v/v). The bands corresponding to this compound are scraped off and eluted with a suitable solvent.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC to obtain this compound of high purity.[3]

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula.[1][3]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the isolation of this compound and its mechanism of action as an acetylcholinesterase inhibitor.

Caption: Experimental workflow for the isolation of this compound.

Caption: Acetylcholinesterase inhibition by this compound.

Conclusion

The protocol detailed in this guide provides a robust framework for the successful isolation and purification of this compound from Buxus macowanii. The characterization of this and other Buxus alkaloids is essential for ongoing research into their potential therapeutic applications. The moderate acetylcholinesterase inhibitory activity of this compound warrants further investigation and potential lead optimization for the development of novel therapeutics.

References

biosynthesis pathway of Buxbodine B

An In-depth Technical Guide on the Putative Biosynthesis of Buxbodine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a steroidal alkaloid isolated from Buxus species, exhibits noteworthy biological activities, including acetylcholinesterase (AChE) inhibition, making it a molecule of interest for pharmaceutical research. Despite its potential, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide synthesizes the current understanding of steroidal alkaloid biosynthesis to propose a putative pathway for this compound, starting from the central triterpenoid precursor, cycloartenol. This document provides a framework for future research by outlining key enzymatic steps, presenting hypothetical quantitative data for pathway analysis, and detailing generalized experimental protocols for pathway elucidation. The guide is intended to serve as a comprehensive resource for researchers aiming to unravel the biosynthesis of this compound and other complex Buxus alkaloids, which could pave the way for their biotechnological production.

Introduction to this compound and Buxus Alkaloids

The genus Buxus is a rich source of structurally diverse steroidal alkaloids, which are characterized by a pregnane-type skeleton often featuring a distinctive 9,19-cyclopropane ring. These compounds are biosynthetically derived from the C30 triterpenoid, cycloartenol. This compound is a representative member of this class, with the systematic name 9,19-Cyclopregn-1-en-3-one, 20-(dimethylamino)-16-hydroxy-4,4,14-trimethyl-, (5α,16β,20S)-[1]. The complexity of its structure, which includes a ketone at C-3, a double bond at C-1, a hydroxyl group at C-16, and a dimethylamino group at C-20, suggests a complex series of post-cycloartenol modifications. Understanding the enzymatic machinery responsible for these transformations is crucial for the potential metabolic engineering and sustainable production of this compound and related compounds.

Proposed Biosynthetic Pathway of this compound

While the precise sequence of enzymatic reactions and the intermediates involved in the biosynthesis of this compound have not been experimentally verified, a putative pathway can be constructed based on the known biosynthesis of other plant steroidal alkaloids and the chemical structure of this compound. The proposed pathway commences with cycloartenol, the primary product of 2,3-oxidosqualene cyclization in plants[2].

The key transformations from cycloartenol to this compound are hypothesized to be:

-

Side-Chain Cleavage: The C30 cycloartenol undergoes oxidative cleavage of its side chain to form a C21 pregnane skeleton. This is likely a multi-step process catalyzed by a series of Cytochrome P450 monooxygenases (CYPs).

-

Modification of the A-Ring: The 3β-hydroxyl group is oxidized to a 3-keto group, and a double bond is introduced at the C-1 position. These reactions are likely catalyzed by a dehydrogenase and a desaturase, respectively.

-

Hydroxylation of the D-Ring: A regio- and stereospecific hydroxylation occurs at the C-16 position, a common modification in steroid biosynthesis mediated by CYPs[3][4].

-

Functionalization at C-20: An amino group is introduced at the C-20 position, likely via an aminotransferase acting on a 20-keto intermediate. This is followed by a two-step N-methylation by N-methyltransferases to yield the final dimethylamino group[5][6].

Below is a DOT language script visualizing this putative pathway.

References

- 1. This compound (390362-51-3) for sale [vulcanchem.com]

- 2. Cycloartenol - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 4. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic engineering of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Buxbodine B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buxbodine B is a steroidal alkaloid identified within the Buxus genus, a plant family known for producing a diverse array of structurally complex secondary metabolites. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and the evaluation of its primary biological activity. The compound's most notable characteristic is its inhibitory effect on acetylcholinesterase (AChE), suggesting its potential as a scaffold for the development of therapeutic agents targeting neurodegenerative diseases such as Alzheimer's disease. This document collates available data to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

General Properties

| Property | Value | Source |

| Appearance | White amorphous powder | [Vulcanchem] |

| Solubility | Limited water solubility; Soluble in DMSO, methanol, and chloroform. | [Vulcanchem] |

| Storage Stability | Recommended to be stored at 2-8°C in sealed containers, protected from moisture and light. Stable for up to 3 years as a powder under these conditions. In DMSO solution, stable for approximately 1 month at -20°C and 6 months at -80°C. | [Vulcanchem] |

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₁NO₂ | [Vulcanchem, Biosynth] |

| Molecular Weight | 399.61 g/mol | [Vulcanchem, Biosynth, InvivoChem] |

| Systematic Name | 9,19-Cyclopregn-1-en-3-one, 20-(dimethylamino)-16-hydroxy-4,4,14-trimethyl-, (5α,16β,20S)- | [Vulcanchem] |

| Chemical Structure | This compound features a cyclopregn-1-en-3-one skeleton with a distinctive cyclopropane ring between C-9 and C-19. Key functional groups include a ketone at C-3, a β-oriented hydroxyl group at C-16, and an S-configured dimethylamino group at C-20. | [Vulcanchem] |

Note: Experimental values for melting point, boiling point, and density are not available in the reviewed literature. A predicted density of approximately 1.11 g/cm³ has been reported[1].

Spectral Data

Detailed spectral data such as 1H NMR, 13C NMR, IR, and Mass Spectrometry are crucial for the structural elucidation and verification of this compound. While the literature confirms that these techniques were used to determine the structure, specific peak lists and spectra are not publicly available. The following tables are provided as a template for the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted/Placeholder) Solvent: CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

¹³C NMR (Carbon NMR) Data (Predicted/Placeholder) Solvent: CDCl₃

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | C=O (Ketone) | |

| O-H (Alcohol) | ||

| C-N (Amine) | ||

| C-H (Aliphatic) |

Mass Spectrometry (MS)

| m/z | Ion Type |

| 399.61 | [M]⁺ (Calculated) |

| Data not available | [M+H]⁺ and other fragments |

Biological Activity

The primary biological activity reported for this compound is the inhibition of acetylcholinesterase (AChE).

| Target | Activity | IC₅₀ Value | Source |

| Acetylcholinesterase (AChE) | Inhibition | 50 μM | [InvivoChem, Vulcanchem] |

This inhibitory action on AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, positions this compound as a compound of interest for research into neurodegenerative disorders where cholinergic transmission is impaired.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound beyond its direct inhibitory effect on acetylcholinesterase. Further research is required to elucidate any downstream effects or alternative mechanisms of action.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the isolation of this compound from its natural source and for the in vitro assessment of its acetylcholinesterase inhibitory activity.

Isolation and Purification of this compound from Buxus Species

This protocol is a representative procedure for the extraction and isolation of steroidal alkaloids from Buxus plant material.

-

Plant Material Collection and Preparation :

-

Collect fresh leaves and twigs of a Buxus species known to contain this compound.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

-

Grind the dried material into a coarse powder.

-

-

Extraction :

-

Macerate the powdered plant material with methanol or acetone at room temperature for several days.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Extraction for Alkaloid Enrichment :

-

Suspend the crude extract in a 5% hydrochloric acid solution (aqueous).

-

Perform liquid-liquid extraction with chloroform to remove neutral and acidic compounds (the chloroform layer is discarded).

-

Adjust the pH of the aqueous layer to approximately 10 with an ammonium hydroxide solution.

-

Exhaustively extract the now basic aqueous phase with chloroform. The steroidal alkaloids, including this compound, will partition into the chloroform layer.

-

Combine the chloroform fractions and evaporate the solvent to yield an alkaloid-enriched fraction.

-

-

Chromatographic Purification :

-

Subject the alkaloid-enriched fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform-methanol or petroleum ether-ethyl acetate-diethylamine.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing the compound of interest.

-

Further purification can be achieved by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

References

Spectroscopic and Structural Elucidation of Buxbodine B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buxbodine B, a steroidal alkaloid isolated from plants of the Buxus genus, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the spectroscopic data essential for its identification and characterization. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles. The information is presented in a structured format to facilitate its use in research and drug development endeavors.

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) data confirms the molecular formula of this compound as C₂₆H₄₁NO₂.

| Parameter | Value |

| Molecular Formula | C₂₆H₄₁NO₂ |

| Molecular Weight | 399.61 g/mol |

Detailed fragmentation data from the primary literature is not publicly available at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the detailed structural framework of this compound.

Specific chemical shift and coupling constant data from the primary literature are not publicly available at this time.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Specific absorption band data from the primary literature is not publicly available at this time.

Experimental Protocols

The isolation and characterization of this compound involve a series of established phytochemical and spectroscopic techniques.

Isolation of this compound

The general procedure for isolating this compound from its natural source, such as Buxus bodinieri, is outlined below. This process typically involves extraction, acid-base partitioning, and chromatographic separation.

Spectroscopic Analysis

The structural characterization of the purified this compound is performed using a suite of spectroscopic methods.

-

Mass Spectrometry: High-resolution mass spectra are typically acquired on a time-of-flight (TOF) or a similar high-resolution mass spectrometer to confirm the elemental composition.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H). Deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) are commonly used. 2D NMR experiments, including COSY, HSQC, and HMBC, are employed for the complete assignment of proton and carbon signals.

-

Infrared Spectroscopy: The IR spectrum is typically recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are a subject of ongoing research, a logical workflow for its characterization and bioactivity screening can be represented.

Conclusion

This technical guide summarizes the available spectroscopic information for this compound. While the foundational data for its molecular formula and general structural class are established, access to the detailed primary spectroscopic data remains a prerequisite for in-depth analysis and further research. The provided experimental outlines offer a general framework for the isolation and characterization of this and similar Buxus alkaloids.

The Enigmatic Dance of Buxbodine B with Acetylcholinesterase: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buxbodine B, a steroidal alkaloid derived from the Buxus genus, has been identified as an inhibitor of acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission and a therapeutic target for neurodegenerative diseases. This technical guide delves into the current understanding of the mechanism of action of this compound on acetylcholinesterase. While quantitative kinetic data for this compound remains to be fully elucidated in publicly accessible research, this paper synthesizes the available inhibitory information and provides a comprehensive framework for its further investigation. We present a generalized, yet detailed, experimental protocol for determining the precise mechanism of inhibition, alongside data presentation formats and visualizations to guide future research in this promising area.

Introduction

The escalating prevalence of neurodegenerative disorders, such as Alzheimer's disease, has propelled the search for novel therapeutic agents that can modulate cholinergic signaling. One of the primary strategies in this endeavor is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, the synaptic concentration and duration of action of acetylcholine are increased, thereby ameliorating cognitive deficits.

Natural products have historically been a rich source of bioactive compounds, and the alkaloids from the Buxus species are no exception. These plants have a long history in traditional medicine, and modern phytochemical investigations have revealed a plethora of steroidal alkaloids with diverse biological activities. Among these, this compound has emerged as a compound of interest due to its documented inhibitory effect on AChE.

This whitepaper aims to provide a detailed technical overview of the interaction between this compound and acetylcholinesterase. While specific kinetic parameters for this compound are not yet available in the scientific literature, we will establish a foundation for future studies by outlining the necessary experimental designs and data interpretation frameworks.

This compound: An Acetylcholinesterase Inhibitor

This compound is a triterpenoid alkaloid that has been isolated from various Buxus species. Its primary reported bioactivity in the context of neuropharmacology is the inhibition of acetylcholinesterase.

Quantitative Data on AChE Inhibition

To date, the most consistently reported quantitative measure of this compound's efficacy as an AChE inhibitor is its half-maximal inhibitory concentration (IC50).

| Compound | Target Enzyme | IC50 Value |

| This compound | Acetylcholinesterase (AChE) | 50 µM |

Table 1: Inhibitory Concentration of this compound against Acetylcholinesterase.

This IC50 value indicates that this compound is a moderately potent inhibitor of AChE. However, this single data point is insufficient to fully characterize its mechanism of action. To understand how this compound interacts with the enzyme, detailed kinetic studies are required to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki).

Elucidating the Mechanism of Action: A Proposed Experimental Protocol

To determine the precise mechanism by which this compound inhibits acetylcholinesterase, a series of enzyme kinetic experiments must be performed. The following protocol, based on the widely accepted Ellman's method, provides a robust framework for such an investigation.

Materials and Reagents

-

Enzyme: Purified acetylcholinesterase (from electric eel, Electrophorus electricus, or recombinant human)

-

Substrate: Acetylthiocholine iodide (ATCI)

-

Inhibitor: this compound (of high purity)

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Reference Inhibitor: Donepezil or Galantamine (for assay validation)

-

Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 412 nm.

Experimental Workflow: Enzyme Kinetic Analysis

The following workflow outlines the steps to determine the kinetic parameters of AChE inhibition by this compound.

Detailed Methodological Steps

-

Preparation of Reagents:

-

Prepare stock solutions of AChE, ATCI, DTNB, and this compound in the appropriate buffer. The final concentration of the organic solvent (used to dissolve this compound) in the assay should be kept low (e.g., <1%) to avoid enzyme denaturation.

-

-

Assay Procedure:

-

In a 96-well microplate, add the buffer, a fixed concentration of AChE, and varying concentrations of this compound.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding a solution containing both ATCI (at varying concentrations) and DTNB.

-

Immediately begin monitoring the change in absorbance at 412 nm at regular intervals for a set duration (e.g., 5-10 minutes). The rate of change in absorbance is directly proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot for each concentration of substrate and inhibitor.

-

Generate Michaelis-Menten plots (v₀ versus [Substrate]) for each inhibitor concentration.

-

For a more precise determination of the kinetic parameters, transform the data into a Lineweaver-Burk plot (1/v₀ versus 1/[Substrate]). The pattern of the intersecting lines will reveal the mode of inhibition.

-

Further confirm the mode of inhibition and determine the inhibition constant (Ki) using Dixon plots (1/v₀ versus [Inhibitor]) at different substrate concentrations.

-

Visualizing the Mechanism of Action: Signaling and Logical Pathways

The interaction between an inhibitor and an enzyme can be visualized to better understand the underlying mechanism. The following diagrams illustrate the logical relationships for different types of reversible inhibition.

In competitive inhibition, the inhibitor binds only to the free enzyme at the active site, competing with the substrate.

In non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex at an allosteric site, affecting the enzyme's catalytic efficiency but not its substrate binding affinity.

Conclusion and Future Directions

This compound presents itself as a promising scaffold for the development of novel acetylcholinesterase inhibitors. While its inhibitory potential has been established with an IC50 of 50 µM, a comprehensive understanding of its mechanism of action is currently lacking. The experimental protocol and data analysis framework detailed in this whitepaper provide a clear roadmap for researchers to elucidate the kinetic parameters of this compound's interaction with AChE.

Future research should focus on:

-

Performing detailed enzyme kinetic studies to determine the mode of inhibition and the Ki value.

-

Conducting molecular docking and simulation studies to predict the binding site and key interactions of this compound with the active site of AChE.

-

Investigating the structure-activity relationship of this compound and related Buxus alkaloids to optimize their inhibitory potency and selectivity.

-

Evaluating the in vivo efficacy and safety profile of this compound in relevant animal models of neurodegenerative diseases.

By systematically addressing these research questions, the full therapeutic potential of this compound as a modulator of cholinergic neurotransmission can be unlocked, paving the way for the development of new and effective treatments for diseases like Alzheimer's.

Preliminary Biological Screening of Buxbodine B: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Buxbodine B, a steroidal alkaloid isolated from the Buxus genus, has been the subject of preliminary biological investigations. This technical guide provides a comprehensive overview of the existing data on its biological activities. The primary and most characterized activity of this compound is its ability to inhibit acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease. While data on other biological effects of this compound is limited, this guide also explores the known cytotoxic, anti-inflammatory, and antimicrobial properties of structurally related Buxus alkaloids to provide a broader context for future research directions. Detailed experimental protocols for the key assays are provided to facilitate further investigation into the therapeutic potential of this natural product.

Acetylcholinesterase (AChE) Inhibitory Activity

The most significant reported biological activity of this compound is its in vitro inhibition of acetylcholinesterase.

Quantitative Data

Multiple studies have confirmed the moderate AChE inhibitory potential of this compound. The concentration required for 50% inhibition of the enzyme (IC50) has been reported to be in the micromolar range.

| Compound | Target Enzyme | IC50 Value (µM) | Reference |

| This compound | Acetylcholinesterase | 50 | [1] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The AChE inhibitory activity of this compound is typically determined using a 96-well microplate spectrophotometric method based on Ellman's reaction.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine iodide (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Galantamine or Donepezil (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of this compound and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well in the specified order:

-

140 µL of phosphate buffer (pH 8.0)

-

20 µL of the test compound solution at various concentrations.

-

20 µL of AChE solution (0.5 U/mL).

-

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of DTNB (10 mM) to each well.

-

Initiate the reaction by adding 10 µL of ATCI (14 mM).

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 2 minutes for 10 minutes) using a microplate reader.

-

The rate of reaction is calculated from the change in absorbance over time.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for Developing Cell-Based Assays for Buxbodine B Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxbodine B is a steroidal alkaloid belonging to the Buxus family of natural products. The most prominently reported biological activity of this compound is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory action suggests its potential as a lead compound for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are a key treatment strategy. The IC50 values for this compound's inhibition of AChE have been reported to be in the micromolar range.[1]

While its anticholinesterase activity is the most characterized, other compounds from the Buxus genus have demonstrated a wider range of biological effects, including cytotoxic and anti-inflammatory properties.[2] Therefore, a comprehensive evaluation of this compound's cellular activities is warranted to fully understand its therapeutic potential.

These application notes provide a framework of detailed protocols for developing a suite of cell-based assays to characterize the biological activity of this compound. The assays are designed to:

-

Confirm and quantify its acetylcholinesterase inhibitory activity in a relevant cell model.

-

Assess its general cytotoxicity and determine a therapeutic window.

-

Investigate its potential as an anti-cancer agent by examining its effects on cell viability, apoptosis, and cell cycle progression.

-

Explore its anti-inflammatory properties.

-

Elucidate the underlying signaling pathways that may be modulated by this compound.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Acetylcholinesterase (AChE) Inhibition

| Concentration of this compound (µM) | % AChE Inhibition (Mean ± SD) |

| 0 (Vehicle Control) | 0 |

| 1 | |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| Positive Control (e.g., Donepezil) |

Table 2: Cell Viability (IC50 Values in µM)

| Cell Line | Assay Type (e.g., MTT, Resazurin) | Incubation Time (e.g., 24h, 48h, 72h) | IC50 (µM) (Mean ± SD) |

| SH-SY5Y | MTT | 48h | |

| HeLa | MTT | 48h | |

| Jurkat | Resazurin | 48h | |

| RAW 264.7 | MTT | 48h |

Table 3: Apoptosis Analysis (Annexin V/PI Staining)

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | |||

| This compound (IC50) | |||

| This compound (2 x IC50) | |||

| Positive Control (e.g., Staurosporine) |

Table 4: Cell Cycle Analysis

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | |||

| This compound (IC50) | |||

| This compound (2 x IC50) | |||

| Positive Control (e.g., Nocodazole) |

Table 5: Anti-inflammatory Activity (Nitric Oxide Production)

| Treatment | LPS Stimulation | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |

| Vehicle Control | - | N/A | |

| Vehicle Control | + | 0 | |

| This compound (1 µM) | + | ||

| This compound (10 µM) | + | ||

| This compound (50 µM) | + | ||

| Positive Control (e.g., L-NAME) | + |

Experimental Protocols

Cell-Based Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a method to determine the AChE inhibitory activity of this compound in the human neuroblastoma cell line, SH-SY5Y, using Ellman's reagent.[3][4][5]

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound

-

Donepezil (positive control)

-

Phosphate Buffered Saline (PBS)

-

Ellman's Reagent (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Cell lysis buffer

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a positive control (e.g., Donepezil) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After incubation, wash the cells with PBS and then add cell lysis buffer to each well.

-

Enzyme Assay:

-

Add the cell lysate to a new 96-well plate.

-

Add DTNB solution to each well.

-

Initiate the reaction by adding ATCI solution.

-

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

-

Calculation: Calculate the rate of reaction for each concentration. The percent inhibition is calculated as: [1 - (Rate of sample / Rate of vehicle control)] x 100%.

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

- 2. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase activity (AChE) assay [bio-protocol.org]

- 5. Validation of an SH-SY5Y Cell-Based Acetylcholinesterase Inhibition Assay for Water Quality Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Buxbodine B in Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of Buxbodine B in Alzheimer's disease (AD) research, focusing on its known mechanism of action as an acetylcholinesterase (AChE) inhibitor. While current data is limited to its AChE inhibitory activity, this document also outlines protocols for investigating its potential effects on other key pathological features of AD, namely amyloid-beta (Aβ) aggregation and neuroprotection.

Application 1: Inhibition of Acetylcholinesterase (AChE)

Background:

Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibition of AChE is a key therapeutic strategy to enhance cholinergic neurotransmission and alleviate cognitive symptoms in AD patients.

This compound has been identified as an inhibitor of AChE, suggesting its potential as a therapeutic agent for AD.

Quantitative Data:

The inhibitory activity of this compound against acetylcholinesterase is summarized in the table below.

| Compound | Target | IC50 Value | Source |

| This compound | Acetylcholinesterase (AChE) | 50 µM | MedchemExpress |

Logical Relationship of AChE Inhibition in Alzheimer's Disease

Screening for Neuroprotective Effects of Buxbodine B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and stroke, represent a significant and growing global health challenge. A key pathological feature of these conditions is the progressive loss of neuronal structure and function. Consequently, the identification of novel neuroprotective agents that can slow or halt this degenerative process is a critical area of therapeutic research.

Buxbodine B, a steroidal alkaloid from the Buxus genus, presents a chemical scaffold of interest for neuropharmacological investigation. While direct evidence for the neuroprotective effects of this compound is not yet extensively documented in publicly available literature, its structural class warrants evaluation. These application notes provide a comprehensive framework and detailed protocols for the systematic screening of this compound and other novel compounds for potential neuroprotective activities in vitro.

The following sections detail experimental workflows, specific assay protocols, and data presentation strategies to assess the efficacy of a test compound in mitigating neuronal cell death and dysfunction in established cellular models of neurodegeneration.

Experimental Workflows

A systematic approach to screening for neuroprotective effects is essential. The workflow should begin with an assessment of the compound's intrinsic toxicity, followed by its evaluation in various neurotoxicity models.

Application Note: Computational Docking of Buxbodine B with Acetylcholinesterase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] A key therapeutic strategy involves inhibiting the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine, to enhance cholinergic transmission in the brain.[2][3][4] Buxbodine B, a steroidal alkaloid isolated from plants of the Buxus genus, has been identified as an inhibitor of AChE, making it a compound of interest for AD research.[5][6][7][8] In vitro studies have reported its IC50 value to be approximately 50 μM.[6][7][8]

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This application note provides a detailed protocol for performing a computational docking analysis of this compound with human acetylcholinesterase to elucidate its binding mode and affinity, offering insights for further drug design and optimization.

Data Summary

This section summarizes the key properties of this compound and presents hypothetical, yet realistic, docking results for comparison with the well-known AChE inhibitor, Donepezil.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₄₁NO₂ | [5][10] |

| Molecular Weight | 399.61 g/mol | [5][10] |

| Systematic Name | 9,19-Cyclopregn-1-en-3-one, 20-(dimethylamino)-16-hydroxy-4,4,14-trimethyl-, (5α,16β,20S)- | [5] |

| Reported IC₅₀ (AChE) | 50 μM | [6] |

| Solubility | Soluble in DMSO, methanol, chloroform; limited water solubility. | [5] |

Table 2: Comparative Docking Results with Human Acetylcholinesterase (PDB: 4EY7)

| Compound | Binding Energy (kcal/mol) | Estimated Inhibitory Constant (Kᵢ) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | 4.5 µM | TYR337, PHE338, TRP86, TYR124 |

| Donepezil (Control) | -11.2 | 25.5 nM | TRP286, PHE338, TRP86, TYR341 |

Note: Data for this compound is illustrative for this protocol. Control data for Donepezil is based on published studies.[1]

Experimental Protocols

This section outlines the step-by-step methodology for performing the computational docking of this compound with AChE using industry-standard software.

Required Software and Resources

-

Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files. Includes AutoDock Tools (ADT).

-

AutoDock Vina: For performing the molecular docking simulation.

-

Protein Data Bank (PDB): To retrieve the 3D structure of acetylcholinesterase.

-

PubChem or similar database: To retrieve the 3D structure of this compound.

-

Discovery Studio or PyMOL: For visualization and analysis of docking results.

Workflow for Computational Docking

Caption: General workflow for molecular docking studies.

Protocol for Receptor Preparation

-

Download Protein Structure: Retrieve the 3D crystal structure of human AChE complexed with a known inhibitor (e.g., Donepezil, PDB ID: 4EY7) from the Protein Data Bank.[1]

-

Clean the Protein: Open the PDB file in AutoDock Tools. Remove water molecules and the original co-crystallized ligand from the protein structure.[1]

-

Add Hydrogens: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.

-

Compute Charges: Calculate Gasteiger charges for the protein atoms.

-

Set Receptor File Type: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.

Protocol for Ligand Preparation

-

Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (or generate it using chemical drawing software and perform energy minimization).

-

Load into ADT: Open the ligand file in AutoDock Tools.

-

Assign Charges and Torsion: Calculate Gasteiger charges and define the rotatable bonds for the ligand. This allows for conformational flexibility during docking.

-

Save in PDBQT Format: Save the prepared ligand structure in the PDBQT format.

Molecular Docking Execution

-

Define the Binding Site: The AChE active site is located at the bottom of a deep and narrow gorge.[11] Use AutoDock Tools to define a grid box that encompasses the entire active site. For PDB ID 4EY7, the grid can be centered on the coordinates of the co-crystallized Donepezil.[1]

-

Configure Vina: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness parameter (a value of 8 or higher is recommended for accuracy).

-

Run Simulation: Execute the docking run from the command line using the command: vina --config conf.txt --log log.txt.

Analysis of Results

The primary output from AutoDock Vina includes the binding energy (in kcal/mol) and the coordinates of the predicted binding poses.

Logical Flow for Result Interpretation

Caption: Decision workflow for analyzing docking results.

Key Interaction Sites in Acetylcholinesterase

The binding gorge of AChE contains several key sites critical for inhibitor binding.

Caption: Key binding sites within the AChE gorge.

Interpretation Steps

-

Evaluate Binding Affinity: Examine the binding energy of the top-ranked pose. A more negative value indicates a stronger predicted binding affinity.

-

Visualize Binding Pose: Load the prepared receptor (PDBQT) and the docking output file into a visualization tool like PyMOL. Analyze the orientation of this compound within the active site gorge.

-

Identify Interactions: Identify and measure the distances of key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between this compound and the amino acid residues of AChE's catalytic and peripheral sites.[4][11] This provides a structural basis for the compound's inhibitory activity.

-

Compare with Control: Compare the binding mode and affinity of this compound with that of a known inhibitor like Donepezil to understand its relative potential and mechanism. Donepezil is known to interact with both the catalytic active site and the peripheral anionic site.[12]

References

- 1. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ddg-pharmfac.net [ddg-pharmfac.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound (390362-51-3) for sale [vulcanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | ChE | 390362-51-3 | Invivochem [invivochem.com]

- 8. This compound 390362-51-3 | MCE [medchemexpress.cn]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. This compound | 390362-51-3 | QQA36251 | Biosynth [biosynth.com]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. Computational analysis of novel drugs designed for use as acetylcholinesterase inhibitors and histamine H3 receptor antagonists for Alzheimer's disease by docking, scoring and de novo evolution - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Buxbodine B Stock Solutions in DMSO

Introduction

Buxbodine B is a natural steroidal alkaloid recognized for its biological activities, most notably as an inhibitor of acetylcholinesterase (AChE).[1][2][3] Its potential application in research, particularly in studies related to neurodegenerative diseases like Alzheimer's, necessitates precise and reproducible experimental conditions.[2][3] A critical first step in utilizing this compound for in vitro and in vivo assays is the accurate preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a recommended solvent due to its ability to effectively dissolve this compound.[1][4]

This document provides a detailed protocol for preparing, handling, and storing this compound stock solutions in DMSO to ensure solution integrity and experimental consistency.

Materials and Equipment

-

This compound powder (Typically a white amorphous powder)[1]

-

Anhydrous or cell culture grade Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes and sterile, chemical-resistant tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Quantitative Data for Stock Solution Preparation

Accurate preparation begins with precise calculations. The following table provides the required mass of this compound for preparing a common 10 mM stock solution.

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₄₁NO₂ | [1][5] |

| Molecular Weight (MW) | 399.61 g/mol | [1][2] |

| Desired Stock Concentration | 10 mM | |

| Solvent | DMSO | [1] |

| Mass for 1 mL of 10 mM stock | 3.996 mg | Calculated |

| Mass for 5 mL of 10 mM stock | 19.98 mg | Calculated |

Calculation Formula: Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Experimental Protocol

This protocol outlines the steps to prepare a 10 mM stock solution of this compound. All steps should be performed in a chemical fume hood.

-

Preparation: Allow this compound powder and DMSO to equilibrate to room temperature before use. This prevents moisture condensation.

-

Weighing: Tare a sterile, amber vial on a calibrated analytical balance. Carefully weigh the calculated amount of this compound powder (e.g., 3.996 mg for a 1 mL stock) and add it to the vial. Record the exact mass.

-

Solubilization: Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO to the vial (e.g., 1 mL for 3.996 mg).

-

Dissolution: Cap the vial securely and vortex the mixture for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

-

Aliquoting: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, clearly labeled amber tubes.[1]

-

Labeling and Storage: Label each aliquot with the compound name, concentration (10 mM in DMSO), preparation date, and initials. For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[1][2]

Safety and Handling

-

This compound: The toxicological properties may not be fully known. Handle with care, avoiding inhalation and direct contact with skin or eyes.

-

DMSO: DMSO is an excellent solvent that can facilitate the absorption of dissolved compounds through the skin. Always wear appropriate gloves and PPE.

Visualized Workflows and Pathways

Caption: Step-by-step workflow for preparing this compound stock solutions.

Caption: this compound inhibits AChE, increasing acetylcholine levels.

References

Application Notes and Protocols for High-Throughput Screening of Buxbodine B Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxbodine B, a steroidal alkaloid isolated from Buxus species, has demonstrated inhibitory activity against acetylcholinesterase (AChE).[1][2] Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[3][4] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[1][3] The moderate potency of this compound (IC50 values reported between 10.8 to 98 μM) makes its steroidal scaffold an attractive starting point for the development of more potent and selective AChE inhibitors through analog synthesis and screening.[1]

These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify novel and potent AChE inhibitors from a library of this compound analogs. The described assay is based on the well-established Ellman's method, adapted for a high-throughput, 96-well plate format.[5][6][7]

Signaling Pathway: Cholinergic Neurotransmission

Acetylcholinesterase plays a crucial role in terminating the signal at the cholinergic synapse. The diagram below illustrates the key components of this pathway. Inhibition of AChE by compounds such as this compound analogs leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Caption: Cholinergic signaling pathway and the inhibitory action of this compound analogs on AChE.

Experimental Protocols

High-Throughput Screening Workflow for this compound Analogs

The overall workflow for the high-throughput screening of a this compound analog library is depicted below. The process begins with the preparation of the compound library and reagents, followed by the automated HTS assay, data analysis, and hit confirmation.

Caption: High-throughput screening workflow for this compound analogs.

Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is optimized for a 96-well plate format suitable for HTS.

Materials and Reagents:

-

Human recombinant acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

-

This compound analog library dissolved in 100% DMSO

-

Donepezil or Galantamine (positive control)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well flat-bottom microplates

-

Multichannel pipettes

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Compound Plate Preparation:

-

Prepare serial dilutions of the this compound analogs in 100% DMSO. A common concentration range for an initial screen is 0.1 µM to 100 µM.

-

Using an automated liquid handler or multichannel pipette, transfer 2 µL of the diluted compounds, positive control (Donepezil), and DMSO (negative control) to the appropriate wells of a 96-well assay plate.

-

-

Enzyme and Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of ATCI in phosphate buffer.

-

-

Assay Protocol:

-

To each well of the assay plate containing the compounds, add 148 µL of phosphate buffer.

-

Add 20 µL of the DTNB solution to each well.

-

Add 10 µL of the AChE enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for the interaction between the inhibitors and the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the ATCI substrate solution to each well.

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_negative_control)] * 100

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Data Presentation

The following table presents hypothetical data for a representative set of this compound analogs screened for AChE inhibitory activity. This data is for illustrative purposes to demonstrate the expected output of an HTS campaign.

| Analog ID | R1 Group | R2 Group | % Inhibition at 10 µM | IC50 (µM) |

| This compound | -H | =O | 45.2 | 50.0[1][2] |

| BB-001 | -CH3 | =O | 55.8 | 22.5 |

| BB-002 | -C2H5 | =O | 68.3 | 10.1 |

| BB-003 | -H | -OH | 30.1 | > 100 |

| BB-004 | -H | -OCH3 | 35.6 | 85.3 |

| BB-005 | -CH3 | -OH | 48.9 | 45.7 |

| BB-006 | -C2H5 | -OH | 59.1 | 18.9 |

| BB-007 | -COCH3 | =O | 75.4 | 5.2 |

| BB-008 | -COCH3 | -OH | 62.7 | 12.8 |

Conclusion

The provided protocols and guidelines offer a comprehensive framework for conducting a high-throughput screening campaign to identify novel and potent acetylcholinesterase inhibitors based on the this compound scaffold. The successful identification and characterization of such analogs could lead to the development of new therapeutic agents for the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies, including selectivity profiling against other cholinesterases (e.g., butyrylcholinesterase) and in vivo efficacy and safety assessments, will be necessary for the preclinical development of promising hit compounds.

References

- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. attogene.com [attogene.com]

- 7. assaygenie.com [assaygenie.com]

Troubleshooting & Optimization

improving the yield of Buxbodine B extraction from plant material

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the extraction of Buxbodine B from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species can it be found?

This compound is a steroidal alkaloid with the molecular formula C26H41NO2.[1] It is primarily found in plants of the Buxus genus, commonly known as boxwood.[2][3] Species such as Buxus macowanii and Buxus sempervirens are known sources of this compound.[2][4] this compound is of interest due to its biological activities, notably its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for research in areas like Alzheimer's disease.[1][4]

Q2: What are the key physicochemical properties of this compound relevant to its extraction?

Understanding the solubility and stability of this compound is crucial for selecting appropriate solvents and extraction conditions. This compound is characterized as a white amorphous powder with limited water solubility. However, it dissolves well in organic solvents like dimethyl sulfoxide (DMSO), methanol, and chloroform.[1] As an alkaloid, its solubility is pH-dependent; it can form salts in acidic solutions, which may alter its solubility profile.[5][6] For storage, the compound should be kept in a sealed container at 2-8°C, protected from light and moisture to prevent degradation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Reference |

| Molecular Formula | C26H41NO2 | [1] |

| Molecular Weight | 399.61 g/mol | [1][4] |

| Appearance | White amorphous powder | [1] |

| Water Solubility | Limited | [1] |

| Organic Solvent Solubility | Soluble in DMSO, methanol, chloroform | [1] |

| Storage Stability (Powder) | Stable for up to 3 years at 2-8°C, protected from light and moisture. | [1] |

| Storage Stability (Solution) | In DMSO: ~1 month at -20°C, ~6 months at -80°C. | [1] |

Q3: What is the general principle for extracting alkaloids like this compound from plants?

The most common method for alkaloid extraction is based on their basic nature, utilizing an acid-base extraction technique.[6][7] The general workflow involves:

-

Preparation : Drying and grinding the plant material to increase the surface area for solvent penetration.[8]

-

Defatting : An initial extraction with a nonpolar solvent (e.g., hexane) to remove lipids, waxes, and pigments that could interfere with the process.[5][8]

-

Acidic Extraction : The defatted material is then extracted with an acidified polar solvent (e.g., dilute hydrochloric acid or acidic methanol).[5][7] This converts the basic alkaloid into its protonated salt form, which is soluble in the aqueous or alcoholic phase.

-

Basification : The acidic extract is filtered, and the pH is increased (e.g., with sodium hydroxide or ammonia) to deprotonate the alkaloid salt back to its free base form.[5][6]

-

Organic Solvent Extraction : The now water-insoluble free base is extracted from the aqueous solution using an immiscible organic solvent like chloroform or ethyl acetate.[5][7]

-

Purification : The final organic extract is concentrated to yield the crude alkaloid, which can then be purified using techniques like chromatography.[9]

Q4: Which analytical methods are best for quantifying the this compound yield?

High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis and quantification of complex organic molecules like this compound.[10] HPLC offers high sensitivity and specificity and can separate this compound from other closely related alkaloids or impurities in the crude extract.[10][11] When coupled with a UV detector or a mass spectrometer (HPLC-MS), it provides accurate and reliable quantification, which is essential for determining the extraction yield precisely.[10][11]

Troubleshooting Guide

Problem: My this compound yield is very low or non-existent.

This is a common issue that can stem from several factors throughout the extraction process. A systematic check of your protocol is necessary.

-

Possible Cause 1: Inefficient Initial Extraction.

-

Solution: Ensure the plant material is finely ground to maximize surface area.[8][12] Evaluate your choice of solvent and extraction method. For the initial acidic extraction, using aqueous alcohol with dilute acid can be more effective than water alone, as it can penetrate the plant matrix more efficiently.[6] Consider increasing the extraction time or using methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency.[9]

-

-

Possible Cause 2: Incorrect pH Levels.

-

Solution: The pH at the acid-extraction and basification steps is critical.[7] Use a pH meter to verify your solutions. For the acidic step, the pH should typically be below 2 to ensure the alkaloid is fully protonated.[5] For the basification step, the pH should be above 9 to ensure complete conversion to the free base form.[5] Incomplete conversion at either step will lead to significant losses.

-

-

Possible Cause 3: Inappropriate Solvent for Final Extraction.

-

Solution: this compound as a free base is soluble in organic solvents like chloroform and methanol.[1] Ensure the organic solvent you are using for the final liquid-liquid extraction is appropriate and that you are performing multiple extractions (e.g., 3x with fresh solvent) to ensure complete transfer of the compound from the aqueous phase.

-

-

Possible Cause 4: Degradation of this compound.

Problem: The final extract is impure, containing pigments and oily substances.

-

Solution: This indicates that the initial defatting step was insufficient or that other non-alkaloidal compounds were co-extracted.

-

Enhance Defatting: Before the main extraction, perform a thorough pre-extraction of the dried plant powder with a nonpolar solvent like n-hexane or petroleum ether using a Soxhlet apparatus.[5][8] This will effectively remove fats, oils, and chlorophyll.

-

Back-Extraction/Wash: After extracting the free base into your organic solvent, "wash" the organic phase by shaking it with a dilute acidic solution (e.g., 1% HCl). The this compound will move back into the acidic aqueous phase as a salt, leaving many neutral and acidic impurities behind in the organic layer. You can then re-basify the aqueous layer and extract the purified this compound into a fresh organic solvent.

-

Problem: The extraction process is too slow.

-

Solution: Traditional maceration can take several days.[14] To accelerate the process, consider modern extraction techniques.

-

Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and significantly reducing extraction time.[9]

-

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to a much faster extraction, though care must be taken to avoid thermal degradation.[9]

-

Table 2: Comparison of Common Extraction Methods for Plant Alkaloids

| Method | Principle | Advantages | Disadvantages | Suitability for this compound |

| Maceration | Soaking plant material in a solvent at room temperature for an extended period.[14] | Simple, low cost, suitable for thermolabile compounds.[12][14] | Time-consuming, may result in incomplete extraction. | Good for initial trials and when thermal degradation is a concern. |

| Soxhlet Extraction | Continuous extraction with a cycling hot solvent.[12] | Efficient, requires less solvent than maceration. | Requires heat, not suitable for heat-sensitive compounds.[12] | Potentially effective, but monitor for degradation. Best for the initial defatting step with hexane. |

| Ultrasound-Assisted Extraction (UAE) | Uses high-frequency sound waves to disrupt cell walls and enhance mass transfer.[9] | Fast, efficient, can be performed at low temperatures.[9] | Requires specialized equipment. | Highly suitable for improving yield and reducing extraction time without significant heating. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample rapidly.[9] | Very fast, reduced solvent consumption.[9] | Risk of localized overheating and degradation, requires specific microwave-transparent vessels. | Use with caution. Best for rapid screening of conditions, but requires careful temperature control. |

Experimental Protocols

Protocol: Standardized Acid-Base Extraction for this compound

This protocol provides a detailed methodology for extracting this compound from dried Buxus leaves.

-

Plant Material Preparation:

-

Air-dry the leaves of the Buxus plant in the shade for 3-7 days until brittle.[12]

-

Grind the dried leaves into a fine powder (e.g., 40-60 mesh size) using a mechanical grinder.

-

-

Defatting:

-

Place 100g of the dried powder into a cellulose thimble and load it into a Soxhlet apparatus.

-

Extract with 500 mL of n-hexane for 6-8 hours to remove lipids and pigments.[8]

-

Discard the hexane extract. Remove the thimble and allow the defatted plant material to air-dry completely to evaporate any residual hexane.

-

-

Acidic Extraction of Alkaloid Salts:

-

Transfer the defatted powder to a large flask.

-

Add 1 L of 5% acetic acid in methanol.

-

Macerate for 48 hours with periodic shaking, or perform ultrasound-assisted extraction for 60 minutes at 40°C.

-

Filter the mixture through filter paper. Collect the filtrate and repeat the extraction on the plant residue two more times with fresh solvent to ensure complete extraction.

-

Combine all filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 45°C until most of the methanol is removed.

-

-

Conversion to Free Base and Purification:

-

To the remaining aqueous concentrate, add distilled water to a final volume of 500 mL.

-

Slowly add concentrated ammonium hydroxide solution while stirring until the pH of the solution reaches 10-11. A precipitate may form.

-

Transfer the basified solution to a separatory funnel and extract it three times with 250 mL of chloroform.

-

Combine the chloroform layers. This fraction now contains the crude this compound free base.

-

Wash the combined chloroform extract with distilled water to remove residual base.

-

Dry the chloroform extract over anhydrous sodium sulfate, then filter.

-

-

Final Steps:

-

Evaporate the chloroform under reduced pressure to yield the crude alkaloid extract.

-

Quantify the yield of this compound in the crude extract using a validated HPLC method.

-

For further purification, the crude extract can be subjected to column chromatography on silica gel or alumina.

-

References

- 1. This compound (390362-51-3) for sale [vulcanchem.com]

- 2. Buxus sempervirens - Wikipedia [en.wikipedia.org]

- 3. Buxus - Wikipedia [en.wikipedia.org]

- 4. This compound | ChE | 390362-51-3 | Invivochem [invivochem.com]

- 5. quora.com [quora.com]

- 6. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. blog.mountainroseherbs.com [blog.mountainroseherbs.com]

- 14. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

Buxbodine B In Vitro Assay Optimization: A Technical Support Guide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Buxbodine B in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is a steroidal alkaloid. Its most significant established biological activity is the inhibition of acetylcholinesterase (AChE).[1] AChE is an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in synaptic clefts. The mechanism of inhibition appears to involve interactions with both the catalytic active site and peripheral binding sites of the enzyme.[1]

Q2: What is a typical effective concentration range for this compound in AChE inhibition assays?

The concentration required for 50% enzyme inhibition (IC50) for this compound has been reported to range from 10.8 to 98 μM in various in vitro studies.[1] One specific study identified an IC50 value of 50 μM.[1] Therefore, a starting range for AChE inhibition assays could reasonably span from 1 μM to 100 μM.

Q3: How should I prepare a stock solution of this compound?

Proper preparation of a stock solution is critical for experimental success. While specific solubility data for this compound is not detailed in the provided results, general best practices for compounds of this nature should be followed.

-

Consult the Datasheet: Always refer to the product data sheet provided by the manufacturer for specific solubility information.[2]

-

Choose a Solvent: The most common solvents for preparing stock solutions for in vitro use are dimethylsulfoxide (DMSO), ethanol, or sterile water/PBS.[2] For poorly water-soluble compounds like many alkaloids, DMSO is a common first choice.

-

High Concentration: Prepare a highly concentrated stock solution (e.g., 10-50 mM) so that the final solvent concentration in your assay medium is minimal (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[3]

-

Storage: Store stock solutions as recommended on the product data sheet, often in small aliquots at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[2]

Q4: How stable is this compound in cell culture media?

The stability of any compound in solution can be affected by time, temperature, light exposure, and interactions with other media components.[2][4][5]

-

Temperature: Many compounds are less stable at 37°C, the standard cell culture incubation temperature.[6]

-

Media Components: Components within the cell culture media can interact with and degrade the test compound over time.[4]

-

Recommendation: For long-duration experiments (e.g., over 24-48 hours), consider the stability of this compound. It is best practice to prepare fresh dilutions of the compound from a frozen stock solution for each experiment. If long-term stability is a concern, you may need to perform a time-course experiment to assess its activity over time or replenish the media with a fresh compound during the assay.

Data Summary Tables

Table 1: Reported In Vitro Efficacy of this compound

| Target Enzyme | Metric | Reported Concentration Range | Reference |

| Acetylcholinesterase (AChE) | IC50 | 10.8 - 98 µM | [1] |

Table 2: Common Solvents for In Vitro Stock Solutions

| Solvent | Common Stock Concentration | Final Assay Concentration | Key Considerations |

| DMSO | 10 - 100 mM | < 0.5% | Can be cytotoxic at higher concentrations. Run a vehicle control. |

| Ethanol | 10 - 100 mM | < 0.5% | Can be cytotoxic. Run a vehicle control. |

| Water / PBS | 1 - 10 mM | N/A | Ideal for soluble compounds, but many organic molecules have poor aqueous solubility. |

Experimental Workflow & Signaling Pathway Diagrams

Caption: Workflow for optimizing this compound concentration.

References

Buxbodine B Technical Support Center: Addressing Solubility in Aqueous Buffers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility challenges with Buxbodine B in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?